Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
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Overview
Description
Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a synthetic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.12 g/mol . This compound is primarily used in the field of organic chemistry and biochemistry for various research applications. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the reaction of ribofuranoside with isopropylidene and bromine reagents. The process begins with the protection of the hydroxyl groups of ribofuranoside using isopropylidene to form a stable intermediate. This intermediate is then subjected to bromination to introduce the bromine atom at the 5-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding deoxy derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex oxygenated derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside involves its interaction with various molecular targets. The bromine atom at the 5-position makes it a reactive site for nucleophilic substitution, allowing it to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of nucleoside analogs, where the compound acts as a precursor . The isopropylidene group provides stability to the molecule, protecting it from unwanted side reactions during synthesis .
Comparison with Similar Compounds
Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside can be compared with other similar compounds such as:
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 2,3-O-isopropylidene-5-deoxy-beta-D-ribofuranoside: Similar structure but different reactivity due to the absence of the bromine atom.
Methyl 5-bromo-2,3-O-isopropylidene-beta-D-ribofuranoside: Similar compound with slight variations in the position of functional groups.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
CAS No. |
38838-05-0 |
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Molecular Formula |
C9H15BrO5 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-bromomethanol |
InChI |
InChI=1S/C9H15BrO5/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-8,11H,1-3H3/t4-,5+,6-,7?,8-/m1/s1 |
InChI Key |
ZZYQDSRKFRFQHK-MEXJFSEESA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(O)Br)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(O)Br)OC)C |
Origin of Product |
United States |
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